6-(N-Trifluoroacetyl)aminocaproic Acid
Overview
Description
6-(Trifluoroacetamido)hexanoic Acid is an organic compound with the molecular formula C8H12F3NO3 and a molecular weight of 227.18 g/mol It is characterized by the presence of a trifluoroacetamido group attached to a hexanoic acid backbone
Scientific Research Applications
6-(Trifluoroacetamido)hexanoic Acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules, particularly in the development of fluorinated compounds.
Biology: Investigated for its potential role in modifying biomolecules to enhance their stability and activity.
Medicine: Explored for its potential use in drug development, particularly in designing molecules with improved pharmacokinetic properties.
Industry: Utilized in the production of specialty chemicals and materials with unique properties, such as increased resistance to degradation.
Mechanism of Action
Target of Action
The primary target of 6-(N-Trifluoroacetyl)aminocaproic Acid is plasminogen , a precursor to plasmin . Plasmin is a proteolytic enzyme responsible for fibrinolysis, the process that breaks down fibrin clots .
Mode of Action
This compound acts as an antifibrinolytic agent . It binds reversibly to the kringle domain of plasminogen, blocking the binding of plasminogen to fibrin and its activation to plasmin . This inhibition prevents the conversion of plasminogen to plasmin, reducing fibrinolysis and thus promoting clot formation .
Biochemical Pathways
The compound affects the fibrinolytic pathway . By inhibiting the conversion of plasminogen to plasmin, it prevents the breakdown of fibrin, a protein that forms a meshwork for blood clots .
Pharmacokinetics
Aminocaproic acid, a related compound, is known to be distributed widely through intravascular and extravascular compartments, with minimal hepatic metabolism and urinary excretion . The onset of action is typically within 1 to 72 hours, and the elimination half-life is between 1 to 2 hours .
Result of Action
The primary result of the action of this compound is the reduction of fibrinolysis , leading to the stabilization of fibrin clots . This can help control bleeding in various conditions, including hyperfibrinolysis-induced hemorrhage and postoperative hemorrhage .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the compound’s stability and efficacy may be affected by temperature, as suggested by the recommended storage temperature of -20°C for a related compound . Additionally, the compound’s action may be influenced by the presence of other substances in the body, such as blood clotting factors .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-(Trifluoroacetamido)hexanoic Acid typically involves the reaction of 6-aminohexanoic acid with trifluoroacetic anhydride in the presence of a base such as triethylamine . The reaction is carried out in a solvent like methanol at low temperatures (0°C) to ensure high yield and purity .
Industrial Production Methods: While specific industrial production methods are not widely documented, the synthesis process can be scaled up using standard organic synthesis techniques. The key steps involve maintaining precise reaction conditions and using high-purity reagents to achieve consistent product quality.
Chemical Reactions Analysis
Types of Reactions: 6-(Trifluoroacetamido)hexanoic Acid can undergo various chemical reactions, including:
Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield 6-aminohexanoic acid and trifluoroacetic acid.
Substitution Reactions: The trifluoroacetamido group can participate in nucleophilic substitution reactions, where the trifluoromethyl group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Hydrolysis: Typically performed using hydrochloric acid or sodium hydroxide at elevated temperatures.
Substitution: Common reagents include nucleophiles such as amines or thiols, often in the presence of a catalyst or under reflux conditions.
Major Products:
Hydrolysis: 6-Aminohexanoic acid and trifluoroacetic acid.
Substitution: Various substituted hexanoic acids depending on the nucleophile used.
Comparison with Similar Compounds
6-Aminohexanoic Acid: A precursor in the synthesis of 6-(Trifluoroacetamido)hexanoic Acid, known for its use in the production of nylon-6.
Trifluoroacetic Acid: A related compound used in various chemical reactions, particularly in peptide synthesis.
Uniqueness: 6-(Trifluoroacetamido)hexanoic Acid is unique due to the presence of both a trifluoroacetamido group and a hexanoic acid backbone. This combination imparts distinct chemical properties, such as increased stability and reactivity, making it valuable in specialized applications.
Properties
IUPAC Name |
6-[(2,2,2-trifluoroacetyl)amino]hexanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12F3NO3/c9-8(10,11)7(15)12-5-3-1-2-4-6(13)14/h1-5H2,(H,12,15)(H,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FGUZMCXMRNWZPT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CCC(=O)O)CCNC(=O)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12F3NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50307556 | |
Record name | 6-(Trifluoroacetamido)hexanoic Acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50307556 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
227.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
407-91-0 | |
Record name | NSC192719 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=192719 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 6-(Trifluoroacetamido)hexanoic Acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50307556 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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